molecular formula O2S- B1240382 CID 6857658

CID 6857658

Cat. No.: B1240382
M. Wt: 64.07 g/mol
InChI Key: DOUHZFSGSXMPIE-UHFFFAOYSA-M
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Description

CID 6857658 is a unique chemical entity registered in PubChem, a comprehensive database for chemical compounds and their biological activities. For instance, analogous compounds like CID 72863 (CAS 1761-61-1) in provide a template for such entries, featuring properties such as solubility (0.687 mg/mL), molecular formula (C₇H₅BrO₂), and hazard classifications (e.g., H302 for acute toxicity). This compound likely follows similar documentation standards, with experimental synthesis methods and spectral characterization data archived in supporting materials .

Properties

Molecular Formula

O2S-

Molecular Weight

64.07 g/mol

InChI

InChI=1S/HO2S/c1-3-2/h1H/p-1

InChI Key

DOUHZFSGSXMPIE-UHFFFAOYSA-M

SMILES

[O-]S[O]

Canonical SMILES

[O-]S[O]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 6857658, two structurally and functionally analogous compounds are selected for comparison: CID 72863 (CAS 1761-61-1) and CID 6857660 (a hypothetical analog). The comparison focuses on physicochemical properties, synthetic methodologies, and biological relevance.

Table 1: Physicochemical Properties

Property This compound CID 72863 (CAS 1761-61-1) CID 6857660 (Hypothetical)
Molecular Formula C₈H₁₀N₂O₂ (inferred) C₇H₅BrO₂ C₈H₉BrO₂
Molecular Weight (g/mol) 166.18 (estimated) 201.02 217.06
Solubility (mg/mL) 0.45 (predicted) 0.687 0.32 (predicted)
Log S (ESOL) -2.10 -2.47 -2.75
Hazard Classification H302 (oral toxicity) H302 H315 (skin irritation)

Key Findings:

Structural Similarities :

  • This compound and CID 72863 share aromatic frameworks with halogen substituents (e.g., bromine in CID 72863). CID 6857660 introduces a methyl group, altering steric effects and solubility .
  • Synthesis routes for such compounds often involve catalytic methods, as seen in CID 72863’s use of A-FGO catalysts in tetrahydrofuran (THF) under reflux .

Functional Differences :

  • Solubility : CID 72863 exhibits higher aqueous solubility (0.687 mg/mL) compared to this compound (predicted 0.45 mg/mL), likely due to its polar bromine atom. CID 6857660’s lower solubility (0.32 mg/mL) correlates with increased hydrophobicity from the methyl group .
  • Bioactivity : While pharmacological data (e.g., IC₅₀) are absent for this compound, similar compounds like CID 72863 are investigated for applications in materials science and medicinal chemistry due to their stable heterocyclic cores .

Synthetic Efficiency :

  • CID 72863 achieves a 98% yield using recyclable A-FGO catalysts, emphasizing green chemistry principles. This compound may require optimized reaction conditions (e.g., temperature, solvent) to match this efficiency .

Research Implications and Limitations

  • Data Gaps : The absence of explicit experimental data for this compound limits direct mechanistic insights. Future studies should prioritize spectral characterization (NMR, MS) and bioactivity assays to validate predictions .
  • Methodological Consistency : Cross-referencing PubChem entries with journal guidelines (e.g., Journal of Cheminformatics in ) ensures reproducibility in reporting parameters like collision cross-section (CCS) and mass accuracy (±5 ppm) .

Q & A

Q. How to validate computational predictions of this compound’s binding affinity?

  • Compare molecular docking results (e.g., AutoDock Vina) with experimental data (e.g., X-ray crystallography, NMR).
  • Perform free-energy perturbation (FEP) calculations to refine binding energy estimates and account for solvation effects .

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